1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one
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Overview
Description
1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H6BrF3O. It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one can be synthesized through several methods. One common method involves the bromination of 2-(trifluoromethyl)acetophenone using bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Major Products:
Substitution: Substituted derivatives with various functional groups.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
- 2-bromo-1-(trifluoromethyl)phenyl-1-ethanone
- 1-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-one
- 2-bromo-2’-(trifluoromethyl)acetophenone
Comparison: 1-[5-bromo-2-(trifluoromethyl)phenyl]ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1823096-38-3 |
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Molecular Formula |
C9H6BrF3O |
Molecular Weight |
267.04 g/mol |
IUPAC Name |
1-[5-bromo-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H6BrF3O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-4H,1H3 |
InChI Key |
BFCCPQJVEDUZMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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